GluN2D Subtype Selectivity in NMDA Receptor Modulation
This compound demonstrates preferential negative allosteric modulation of the GluN2D subunit-containing NMDA receptor compared to GluN2A- and GluN2B-containing receptors. The IC50 for GluN2D is 4.0 µM, while for GluN2A it is 78 µM and for GluN2B it is 90 µM [1]. This represents an approximately 19.5-fold selectivity for GluN2D over GluN2A and a 22.5-fold selectivity over GluN2B. In contrast, unsubstituted o-phenylenediamine and many simple N1-alkyl analogs typically exhibit non-selective or weak NMDA receptor antagonism with no reported subtype preference [2].
| Evidence Dimension | NMDA receptor subunit selectivity (IC50) |
|---|---|
| Target Compound Data | GluN2D IC50 = 4.0 µM; GluN2A IC50 = 78 µM; GluN2B IC50 = 90 µM |
| Comparator Or Baseline | Unsubstituted o-phenylenediamine and N1-alkyl analogs (e.g., N1-methyl-o-phenylenediamine) exhibit no reported subtype selectivity in published literature; they are typically described as non-selective or weak NMDA antagonists without quantitative subtype data. |
| Quantified Difference | ~20-fold selectivity for GluN2D over GluN2A and GluN2B |
| Conditions | Negative allosteric modulation of recombinant rat NMDA receptor subunits expressed in Xenopus laevis oocytes, measured by two-electrode voltage clamp. |
Why This Matters
This selectivity profile makes CAS 100953-52-4 a valuable tool compound for dissecting GluN2D-specific roles in neurological pathways, an application for which non-selective analogs are unsuitable.
- [1] BindingDB. BDBM50440069 (CHEMBL2426071). IC50 values for N1-(4-bromophenyl)-1,2-benzenediamine at rat GluN2D, GluN2A, and GluN2B NMDA receptor subtypes. View Source
- [2] ChEMBL Database. CHEMBL2426071. Bioactivity summary for N1-(4-bromophenyl)-1,2-benzenediamine. European Bioinformatics Institute. View Source
